molecular formula C21H18N4O3S B2856518 3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207033-60-0

3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2856518
CAS No.: 1207033-60-0
M. Wt: 406.46
InChI Key: OOKQCJMKWPDBNJ-UHFFFAOYSA-N
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Description

  • An allylation reaction can be performed using allyl bromide and a suitable base to introduce the allyl group into the structure.

  • Oxadiazole Ring Formation

    • The oxadiazole moiety can be synthesized through the reaction of a suitable hydrazide with carbon disulfide, followed by cyclization under oxidative conditions.

  • Coupling Reactions

    • The final step often involves coupling the oxadiazole derivative with the quinazoline core under basic conditions, utilizing palladium-catalyzed cross-coupling reactions or other suitable methods.

  • Industrial Production Methods: : For industrial-scale production, optimized processes involving high-yield synthetic routes, cost-effective reagents, and robust reaction conditions are implemented. These often require the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: : The synthesis of 3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione generally involves multiple steps:

    • Formation of the Quinazoline Core

      • Starting from anthranilic acid, the core quinazoline structure can be formed through a series of condensation reactions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    • Reduction

      • The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield amino derivatives.

    • Substitution

      • Substitution reactions can occur at various positions of the compound, particularly involving the allyl and oxadiazole groups, using electrophilic or nucleophilic reagents.

    Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

    • Reduction: : Catalytic hydrogenation with palladium on carbon

    • Substitution: : Halogenating agents, Grignard reagents

    Major Products

    • Sulfoxides and sulfones from oxidation

    • Amino derivatives from reduction

    • Various substituted derivatives from electrophilic or nucleophilic substitution

    Scientific Research Applications

    Chemistry

    • The compound serves as a versatile building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

    Biology

    • It can be used as a precursor or intermediate in the synthesis of biologically active molecules with potential therapeutic applications.

    Medicine

    • Preliminary studies suggest its potential in developing anti-cancer agents, thanks to its ability to interact with specific cellular targets.

    Industry

    • The material properties of the compound, such as thermal stability and reactivity, make it useful in the development of novel polymers and advanced materials.

    Mechanism of Action

    Molecular Targets and Pathways

    • The compound may interact with various enzymes and receptors in the body, potentially inhibiting or modulating their activity. For instance, it might act as an inhibitor of specific kinases or enzymes involved in cancer cell proliferation.

    Pathways Involved

    • Signal transduction pathways, such as those involving kinase activity, are likely affected by this compound, leading to altered cellular responses and potential therapeutic effects.

    Comparison with Similar Compounds

    Unique Features

    Similar Compounds

    • 4-(4-methylthio)phenyl)-3-(quinazolin-2-ylmethyl)-1,2,4-oxadiazole: : Similar in structure but lacks the allyl group.

    • 3-(4-(methylthio)phenyl)-5-methyl-1,2,4-oxadiazole: : Similar oxadiazole core but different substitutions.

    The unique blend of structural components in 3-allyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione sets it apart from its peers, offering a wide range of applications and reactivity profiles.

    Properties

    IUPAC Name

    1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H18N4O3S/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)14-8-10-15(29-2)11-9-14/h3-11H,1,12-13H2,2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OOKQCJMKWPDBNJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H18N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    406.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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